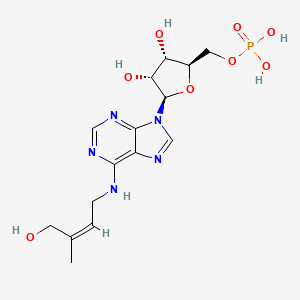
cis-Zeatin riboside monophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-Zeatin riboside monophosphate is a purine ribonucleoside monophosphate.
Aplicaciones Científicas De Investigación
Plant Growth Regulation
Cis-zeatin riboside monophosphate is involved in several growth processes:
- Cell Division and Differentiation : Studies have shown that cZ-RMP promotes cell division in various plant species, including Zea mays (maize) and Oryza sativa (rice). It has been observed that cZ-RMP can induce the expression of cytokinin-inducible genes, which are essential for cellular growth and development .
- Root Development : Research indicates that cZ-RMP affects root elongation and hair formation. In rice, for example, exogenous application of cZ resulted in inhibited seminal root elongation while upregulating genes associated with cytokinin responses .
Stress Responses
This compound has been linked to plant responses under stress conditions:
- Heat Stress : In a study examining heat acclimation, it was found that the levels of cZ-RMP decreased following recovery from heat stress, suggesting its role in stress signaling pathways . This indicates that cZ-RMP may help plants adapt to thermal fluctuations by modulating growth responses.
- Phosphate Starvation : Transcriptomic analyses revealed that cZ enhances the expression of specific genes related to phosphate uptake and utilization under low-phosphate conditions. This suggests that cZ-RMP plays a vital role in nutrient acquisition strategies during nutrient scarcity .
Metabolic Pathways
This compound is part of complex metabolic pathways involving cytokinins:
- Conversion Pathways : Research has shown that when applied exogenously, cZ-RMP is primarily converted into its derivatives rather than trans-zeatin derivatives. This suggests a unique metabolic pathway for cZ in plant systems .
- Glucosylation : Enzymatic studies have identified specific glucosyltransferases that preferentially catalyze the glucosylation of cZ and its riboside forms. This modification is believed to play a role in regulating cytokinin homeostasis within plant tissues .
Case Study 1: Role in Rice Development
In rice, the application of cis-zeatin riboside led to significant phenotypic changes such as reduced shoot length and delayed leaf senescence. Transgenic lines overexpressing glucosyltransferases showed altered growth patterns, emphasizing the importance of cZ-RMP in developmental regulation .
Case Study 2: Response to Heat Stress
A study on maize demonstrated that the application of cZ-RMP during heat stress conditions resulted in improved recovery rates compared to untreated controls. The reduction of cZ-RMP levels post-stress indicated its involvement in the acclimation process .
Análisis De Reacciones Químicas
Biochemical Transformations
cZRMP, as a cytokinin, undergoes several key biochemical transformations within plants. These reactions are crucial for regulating its activity, distribution, and eventual degradation .
-
Hydrolysis: cZRMP can be hydrolyzed to cis-Zeatin riboside (cZR) by the removal of the phosphate group .
cZRMP H2O↔cZR Orthophosphate -
Glycosylation: cZRMP can undergo O-glucosylation, a reversible process where a glucose molecule is added. This is generally considered a storage mechanism .
-
Degradation: cis-Zeatin can be degraded via oxidation by cytokinin oxidase/dehydrogenase (CKX) .
Interactions and Pathways
Research indicates that cis-zeatin derivatives may modulate metabolic pathways related to stress responses and growth regulation. cZRMP is involved in metabolic networks and is associated with various enzymes and substrates .
Role in Plant Development and Stress Response
While cis-zeatin was initially considered to have lower biological activity compared to trans-zeatin, recent studies suggest it plays significant roles in plant development and stress responses . The study of cis-zeatin has been historically limited due to the availability of appropriate analytical methods, but recent advancements have allowed scientists to investigate its functions in plant tissues .
Isomerization
cis-Zeatin and trans-Zeatin isomers could be converted by a cis-trans isomerase .
Quantitative Analysis of cis-Zeatin Riboside
An ELISA assay utilizes the principle of competitive binding to measure the concentration of hormone in plant extracts. The plant extract sample, containing an unknown amount of hormone, is mixed in the reaction well with a known amount of a tracer to react with a limited number of antibodies in the reaction wells .
Propiedades
Fórmula molecular |
C15H22N5O8P |
|---|---|
Peso molecular |
431.34 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(Z)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C15H22N5O8P/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(28-15)5-27-29(24,25)26/h2,6-7,9,11-12,15,21-23H,3-5H2,1H3,(H,16,17,18)(H2,24,25,26)/b8-2-/t9-,11-,12-,15-/m1/s1 |
Clave InChI |
IRILMCCKFANGJQ-BAJUWZQUSA-N |
SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)CO |
SMILES isomérico |
C/C(=C/CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)/CO |
SMILES canónico |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)CO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















